molecular formula C11H12F2O3 B7861440 Ethyl 3-(2,5-difluorophenoxy)propanoate

Ethyl 3-(2,5-difluorophenoxy)propanoate

Cat. No.: B7861440
M. Wt: 230.21 g/mol
InChI Key: FIJCBRXCQGSRAJ-UHFFFAOYSA-N
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Description

Ethyl 3-(2,5-difluorophenoxy)propanoate is a fluorinated organic compound characterized by its molecular formula C11H12F2O3. This compound features a difluorophenoxy group attached to a propanoate ester, making it a valuable building block in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of 3-(2,5-difluorophenoxy)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

  • Nucleophilic Substitution: Another method involves the reaction of 2,5-difluorophenol with ethyl 3-bromopropanoate in the presence of a base like potassium carbonate.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride are often used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation: 3-(2,5-difluorophenoxy)propanoic acid

  • Reduction: 3-(2,5-difluorophenoxy)propanol

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2,5-difluorophenoxy)propanoate is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fluorinated compounds. Its applications include:

  • Chemistry: Used as a precursor in the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor ligands.

  • Medicine: Utilized in the development of new drugs with potential therapeutic effects.

  • Industry: Applied in the production of fluorinated polymers and materials.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in pharmaceutical research, it may interact with specific enzymes or receptors to modulate biological processes. The exact mechanism of action can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 3-(3,5-difluorophenoxy)propanoate

  • Ethyl 3-(2,4-difluorophenoxy)propanoate

  • Ethyl 3-(2,6-difluorophenoxy)propanoate

Properties

IUPAC Name

ethyl 3-(2,5-difluorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-2-15-11(14)5-6-16-10-7-8(12)3-4-9(10)13/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJCBRXCQGSRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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